molecular formula C10H13BFNO2 B1455254 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine CAS No. 1287752-87-7

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine

Cat. No.: B1455254
CAS No.: 1287752-87-7
M. Wt: 209.03 g/mol
InChI Key: BOIUONXXHGWEDN-UHFFFAOYSA-N
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Description

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine typically involves the reaction of 2-fluoropyridine with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine involves its interaction with various molecular targets. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The fluoropyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine is unique due to the presence of both a fluoropyridine ring and a dioxaborinane moiety. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO2/c1-10(2)6-14-11(15-7-10)8-4-3-5-13-9(8)12/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIUONXXHGWEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine
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3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine
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3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine
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3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine
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3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine
Reactant of Route 6
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3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine

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